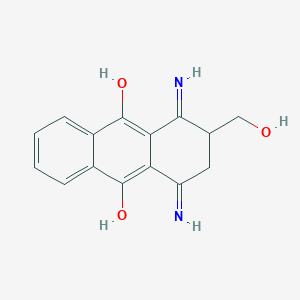
Dihydrazinecarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrazinecarbonate is a chemical compound that consists of two hydrazine molecules bonded to a carbonate group It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydrazinecarbonate can be synthesized through the reaction of hydrazine hydrate with dimethyl carbonate. The reaction typically occurs in an aqueous solution and may require a catalyst to proceed efficiently. The general reaction is as follows:
2 N2H4⋅H2O+(CH3O)2CO→N2H4CO3+2CH3OH+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the hydrazine hydrate and dimethyl carbonate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrazinecarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
Dihydrazinecarbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dihydrazinecarbonate involves its ability to donate nitrogen atoms in chemical reactions. This property makes it a valuable reagent in synthesis and research. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes involved in nitrogen metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Carbohydrazide: Similar in structure but with different reactivity and applications.
Hydrazinecarboxylate: Another nitrogen-containing compound with distinct properties.
Hydrazine derivatives: Various compounds with hydrazine as a core structure.
Uniqueness
Dihydrazinecarbonate is unique due to its specific combination of hydrazine and carbonate groups, which imparts distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
CH10N4O3 |
|---|---|
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
carbonic acid;hydrazine |
InChI |
InChI=1S/CH2O3.2H4N2/c2-1(3)4;2*1-2/h(H2,2,3,4);2*1-2H2 |
Clave InChI |
SHOTZAAGWLBZQV-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(O)O.NN.NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


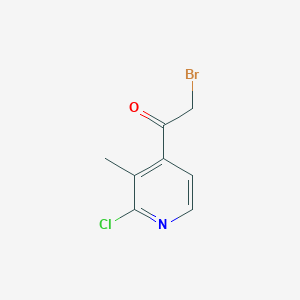

![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
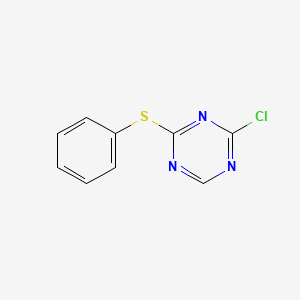
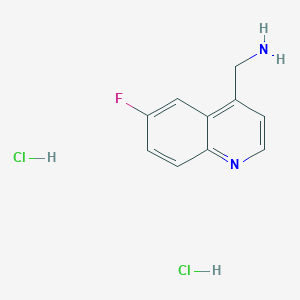
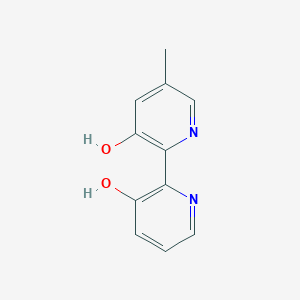
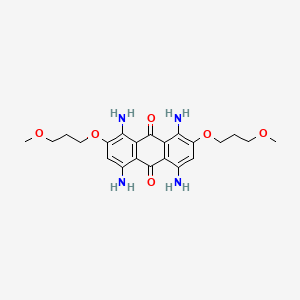
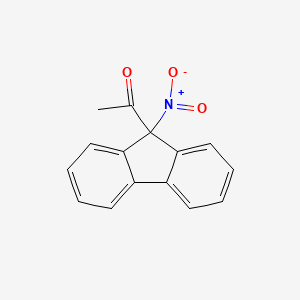
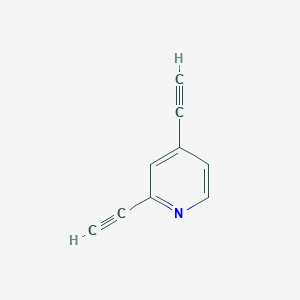
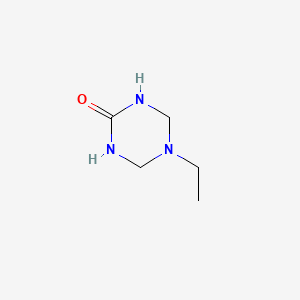
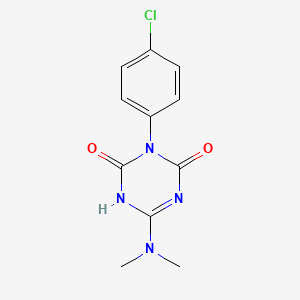

![7-(3-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129464.png)
